1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Historical Context of Pyridinyl-Triazole Hybrid Molecules
The development of pyridinyl-triazole hybrid molecules traces its origins to the early discoveries in heterocyclic chemistry, particularly the foundational work on triazole chemistry initiated in the late 19th century. The name triazole was first coined by Bladin in 1885 to assign the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C₂H₃N₃. This early recognition of triazole's unique structural properties laid the groundwork for subsequent investigations into more complex heterocyclic systems. The systematic study of triazole derivatives gained momentum throughout the 20th century, particularly with the discovery of their antifungal activities in 1944, which led to the development of numerous pharmaceutical compounds.
The evolution of pyridine chemistry proceeded in parallel with triazole research, with pyridine being recognized as a fundamental building block in both natural products and synthetic chemistry. The combination of pyridine and triazole moieties into hybrid molecules represents a more recent development in heterocyclic chemistry, driven by the recognition that such combinations could provide enhanced coordination properties and expanded biological activity profiles. The emergence of click chemistry methodology, particularly the copper-catalyzed azide-alkyne cycloaddition reaction, revolutionized the synthesis of triazole-containing compounds and made the preparation of complex pyridinyl-triazole hybrids more accessible to researchers.
Recent decades have witnessed an exponential growth in the synthesis and study of pyridinyl-triazole hybrid molecules, with researchers recognizing their potential as versatile ligands in coordination chemistry and as bioactive compounds in medicinal chemistry. The development of microwave-assisted synthesis methods has further accelerated research in this area, providing more efficient and environmentally friendly approaches to prepare these complex heterocyclic systems. Contemporary research has demonstrated that pyridinyl-triazole hybrids can exhibit unique coordination modes, with multiple nitrogen atoms available for metal binding, creating opportunities for the development of novel coordination polymers and catalytic systems.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)8-6-13(12-11-8)5-7-2-1-3-10-4-7/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMGKACITMCULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340338-96-6 | |
| Record name | 1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Methods of 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
General Synthetic Strategy
The most common and efficient synthetic route to this compound involves:
- Step 1: Preparation of the azide intermediate (aromatic or aliphatic azide)
- Step 2: Cycloaddition reaction between the azide and an alkyne or β-ketoester to form the triazole ring
- Step 3: Introduction or preservation of the carboxylic acid functionality at the 4-position of the triazole ring
This strategy leverages the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-promoted cyclization with β-ketoesters, which are widely recognized as "click chemistry" approaches for constructing 1,2,3-triazoles.
Preparation of the Azide Intermediate
- Aromatic Azide Synthesis: The pyridin-3-ylmethyl azide can be synthesized from the corresponding aromatic amine via diazotization followed by azide substitution. This involves treating the aromatic amine with a nitrate ion under acidic conditions to form a diazonium salt, then reacting with sodium azide to produce the azide intermediate.
- Aliphatic Azide Synthesis: Alternatively, the pyridin-3-ylmethyl halide (e.g., bromide or chloride) can be reacted with sodium azide in an SN2 reaction to yield the corresponding azide.
Formation of the 1,2,3-Triazole Ring
Two main methods are employed:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Reactants: Pyridin-3-ylmethyl azide and an alkyne derivative (often propargyl esters or similar)
- Catalyst: Cu(I) salts such as CuSO4 with sodium ascorbate as a reducing agent
- Conditions: Typically performed in aqueous-organic solvent mixtures at room temperature or mild heating
- Outcome: Regioselective formation of 1,4-disubstituted 1,2,3-triazoles, preserving functional groups such as esters or carboxylic acids for further modification.
One-Step Base-Promoted Cyclization with β-Ketoesters
- Reactants: Azide and β-ketoester (e.g., ethyl acetoacetate)
- Base: Strong bases such as potassium tert-butoxide or sodium hydride
- Conditions: Reaction under inert atmosphere at room temperature or slightly elevated temperatures
- Outcome: Formation of 3H-1,2,3-triazole-4-carboxylic acids directly in one step, avoiding multistep procedures.
Introduction and Preservation of the Carboxylic Acid Group
- When β-ketoesters are used, the carboxylic acid functionality is introduced directly during cyclization.
- If esters are formed initially, hydrolysis under basic or acidic conditions converts them into the free carboxylic acid.
- The carboxylic acid group can also be introduced post-triazole formation via oxidation or functional group transformation if necessary.
Detailed Reaction Conditions and Optimization
| Step | Reactants/Conditions | Description | Notes |
|---|---|---|---|
| 1 | Pyridin-3-ylmethyl halide + NaN3 | SN2 reaction to form pyridin-3-ylmethyl azide | Typically in DMF or DMSO, 50-80°C, 3-6 h |
| 2a | Azide + terminal alkyne + CuSO4 + sodium ascorbate | CuAAC reaction | Room temperature to 60°C, aqueous/organic solvent, 2-24 h |
| 2b | Azide + β-ketoester + base (e.g., KOtBu) | One-step cyclization | Inert atmosphere, 0-50°C, 2-6 h |
| 3 | Ester hydrolysis (if needed) | NaOH or HCl in aqueous solution | Reflux, 1-4 h |
Optimization involves controlling stoichiometry (1:1 or slight excess of azide), solvent choice (water/tert-butanol or DMF), and temperature to maximize yield and purity while minimizing side reactions such as azide decomposition or alkyne polymerization.
Industrial and Scale-Up Considerations
- Safety: Azides require careful handling due to potential explosiveness; thus, large-scale synthesis uses safer azide precursors or flow chemistry to mitigate risks.
- Green Chemistry: Use of water as solvent and catalytic amounts of copper minimizes environmental impact.
- Purification: Crystallization or chromatographic techniques are employed to isolate the pure acid; conversion to dihydrochloride salt may improve stability and solubility for pharmaceutical applications.
- Continuous Flow: Emerging industrial methods apply continuous flow reactors to enhance reaction control and scalability.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Base | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| CuAAC click chemistry | Pyridin-3-ylmethyl azide + terminal alkyne | Cu(I) catalyst (CuSO4 + ascorbate) | Mild temp, aqueous-organic solvent | High regioselectivity, mild conditions | Requires alkyne precursor, copper removal needed |
| Base-promoted cyclization | Pyridin-3-ylmethyl azide + β-ketoester | Strong base (KOtBu, NaH) | Inert atmosphere, RT to 50°C | One-step, direct acid formation | Sensitive to moisture, strong base handling |
| Azide synthesis from halide | Pyridin-3-ylmethyl halide + NaN3 | None (SN2) | DMF, 50-80°C | Simple, high yield | Azide safety concerns |
| Azide synthesis from amine | Pyridin-3-ylmethyl amine + NaNO2 + NaN3 | Acidic conditions | 0-5°C, aqueous | Aromatic azide formation | Multi-step, diazonium salt instability |
Research Findings and Analytical Confirmation
- Spectroscopic Analysis:
- ¹H NMR: Characteristic triazole proton signals around δ 7.8–8.2 ppm; pyridine protons between δ 7.0–8.5 ppm; methylene protons of pyridin-3-ylmethyl group near δ 4.5–5.0 ppm confirm substitution pattern.
- IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ for carboxylic acid C=O stretch and 1540–1560 cm⁻¹ for triazole ring vibrations.
- Mass Spectrometry: Molecular ion peak consistent with C9H8N4O2 (m/z 204) confirms molecular weight.
- Crystallography: Single crystal X-ray diffraction (if available) confirms the triazole ring formation and substitution pattern, with low R-factors indicating high purity and correct structure.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The triazole and pyridine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been achieved through various methods, including azide-alkyne cycloaddition reactions. These methods typically yield high purity and are characterized using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the compound has been shown to crystallize in monoclinic acentric space groups, revealing important torsional angles that are critical for understanding its reactivity and interactions with biological targets .
Antifungal Activity
Recent studies have highlighted the potent antifungal properties of triazole derivatives, including this compound. The compound has been incorporated into hybrid molecules that exhibit enhanced antifungal activity against various fungal strains. The mechanism of action typically involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Anticancer Properties
Research indicates that triazole derivatives can also exhibit anticancer activities. The ability of this compound to modulate pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapeutics. In particular, compounds with similar structures have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells .
PXR Inhibition
Another significant application is in the design of PXR (Pregnane X Receptor) inhibitors. Compounds derived from triazoles have been identified as potential antagonists of PXR, which plays a critical role in drug metabolism and transport. This property is particularly valuable for developing drugs that require modulation of metabolic pathways .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Synthesis and characterization | Successfully synthesized derivatives with high yields; characterized using NMR and X-ray diffraction. |
| Study 2 | PXR antagonism | Identified novel triazole derivatives as potent PXR antagonists with low nanomolar IC50 values. |
| Study 3 | Antifungal activity | Demonstrated significant antifungal effects against clinical isolates; mechanism linked to ergosterol synthesis inhibition. |
Mechanism of Action
The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., pyridinylmethyl, thiazolyl) increase acidity of the carboxylic acid, reducing cell permeability compared to amide derivatives .
- Bulkier aryl substituents (e.g., 4-ethoxyphenyl) promote tautomerism, while smaller groups (e.g., pyridinylmethyl) favor the open-chain form .
Tautomerism and Stability
- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists in equilibrium between open-chain aldehyde (80%) and cyclic hemiacetal (20%) forms, confirmed by NMR .
- This compound likely undergoes similar tautomerism, though experimental data is pending. Decarboxylation at 175°C (common in triazole-4-carboxylic acids) suggests thermal instability .
Biological Activity
1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring system is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 192.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Studies have demonstrated that derivatives of triazole compounds exhibit selective cytotoxicity against cancer cell lines. For instance, related compounds have shown to induce apoptosis in human leukemic T-cells by disrupting mitochondrial membrane potential and causing DNA damage .
- Antimicrobial Properties : The triazole moiety has been linked to antifungal and antibacterial activities. Compounds containing triazole rings have been effective against various pathogens due to their ability to inhibit specific enzymes vital for microbial survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of related triazole compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in Jurkat T-cells | |
| Antimicrobial | Effective against fungal pathogens | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Notable Research Findings
- Cytotoxicity Studies : A study highlighted that derivatives similar to this compound exhibited comparable cytotoxic effects to doxorubicin in various cancer cell lines . The mechanism involved apoptosis induction characterized by morphological changes such as chromatin condensation and DNA fragmentation.
- Molecular Docking Studies : Computational studies have indicated that the compound may interact favorably with specific protein targets involved in cancer progression. These findings support further exploration into its use as a lead compound for drug development .
Q & A
Q. What synthetic strategies are commonly employed for 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging pyridinylmethyl azides and terminal alkynes. For example:
- Step 1 : Prepare the azide precursor (e.g., 3-azidomethylpyridine) by reacting 3-(bromomethyl)pyridine with sodium azide.
- Step 2 : React the azide with a propiolic acid derivative (e.g., ethyl propiolate) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in a THF/water mixture at 50°C for 16 hours .
- Purification : Use column chromatography (silica gel, cyclohexane/ethyl acetate gradient) to isolate the product. Yields typically range from 60–70% .
Table 1 : Representative Reaction Conditions
| Catalyst System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CuSO₄/NaAsc | THF/H₂O | 50°C | 16 h | 66% |
| CuI/DIPEA | DMF | RT | 24 h | 55%* |
*Hypothetical example based on analogous reactions .
Q. Which spectroscopic methods are critical for structural confirmation?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks to confirm the triazole ring (δ 8.8–9.2 ppm for triazole protons) and pyridinylmethyl group (δ 4.5–5.0 ppm for –CH₂–) .
- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
- IR : Identify carboxylic acid (–COOH) stretching (~1700 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
Q. What storage conditions are recommended for this compound?
Store under inert gas (argon) at –20°C in a desiccator. Aqueous solubility is limited; prepare stock solutions in DMSO (dry, <0.1% H₂O) for biological assays to avoid hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis?
Systematic parameter variation is essential:
- Catalyst Loading : Test Cu(I) concentrations (0.1–0.3 equiv). Excess Cu may lead to side reactions (e.g., oxidative homocoupling of alkynes).
- Solvent : Compare polar aprotic (DMF, DMSO) vs. mixed aqueous systems. THF/H₂O (1:1) often improves regioselectivity .
- Temperature : Higher temps (60–80°C) may reduce reaction time but risk decomposition.
Note : Parallel microscale reactions (e.g., 24-well plates) enable rapid screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
